(Z)-ethyl 2-(2-((3-chlorobenzo[b]thiophene-2-carbonyl)imino)-4-fluorobenzo[d]thiazol-3(2H)-yl)acetate
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Overview
Description
The compound contains several functional groups and structural motifs that are common in organic chemistry . It includes a benzo[b]thiophene moiety, which is a polycyclic aromatic system with a five-membered ring containing a sulfur atom fused to a benzene ring . The compound also contains a carbonyl group (C=O), an imino group (=NH), and a benzo[d]thiazole moiety, which is another type of heterocyclic compound .
Molecular Structure Analysis
The molecular structure of this compound would be expected to be planar due to the conjugated pi-system present in the aromatic rings . The presence of electronegative atoms (oxygen, nitrogen, sulfur, and fluorine) would also create regions of partial positive and negative charge, leading to potential dipole-dipole interactions .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the carbonyl group could undergo nucleophilic addition reactions, and the aromatic rings could undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, its solubility would be affected by the polar functional groups and the large, nonpolar aromatic system .Scientific Research Applications
Synthesis and Antimicrobial Studies
Research into related thiazolidine derivatives, such as the synthesis of 4-oxo-thiazolidine derivatives and their antimicrobial activities, suggests a potential application in developing new antimicrobial agents. These studies involve the condensation of various compounds to produce derivatives that are then evaluated for their antimicrobial efficacy against different bacterial strains (Patel, Mistry, & Desai, 2009).
Anticancer Activity
Another significant area of research involves the synthesis of benzothiazole acylhydrazones and their evaluation as anticancer agents. These studies focus on modifications to the benzothiazole scaffold to investigate antitumor properties, suggesting that compounds with benzothiazole and thiazolidine structures could have potential as anticancer agents (Osmaniye et al., 2018).
Anti-rheumatic Potential
Compounds with structural similarities have been studied for their anti-rheumatic effects, as demonstrated by the synthesis of ethyl 2-(2-cyano-3-mercapto-3-(phenylamino) acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes. These studies explore the antioxidant, analgesic, and anti-rheumatic properties of the synthesized compounds, highlighting potential applications in treating rheumatic diseases (Sherif & Hosny, 2014).
Heterocyclic Synthesis
Research into the synthesis of new heterocyclic compounds, including thiazoles and their fused derivatives, reveals the importance of these compounds in developing antimicrobial agents. The studies involve the synthesis of various derivatives and their in vitro evaluation for antimicrobial activity, suggesting broad applications in the search for new antimicrobial substances (Wardkhan et al., 2008).
Synthesis and Crystal Structure
The synthesis and crystal structure analysis of related compounds, such as (E)-2-(7-(3-(thiophen-2-yl)acrylamido)-2,3-dihydro-5-oxobenzo[e][1,4]oxazepin-1(5H)-yl)ethyl acetate, provide insights into the molecular architecture and potential applications of these compounds in material science and molecular engineering (Lee et al., 2009).
Future Directions
The study and application of this compound would depend on its intended use. If it’s a potential drug, further studies would be needed to determine its efficacy, safety, and mechanism of action. If it’s intended for use in materials science, studies might focus on its physical properties and stability .
Properties
IUPAC Name |
ethyl 2-[2-(3-chloro-1-benzothiophene-2-carbonyl)imino-4-fluoro-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClFN2O3S2/c1-2-27-15(25)10-24-17-12(22)7-5-9-14(17)29-20(24)23-19(26)18-16(21)11-6-3-4-8-13(11)28-18/h3-9H,2,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUEVFPJJALWQIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=CC=C2SC1=NC(=O)C3=C(C4=CC=CC=C4S3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClFN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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